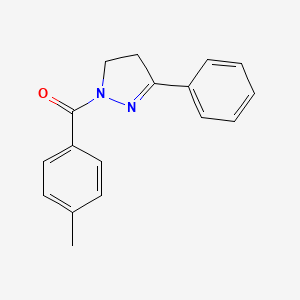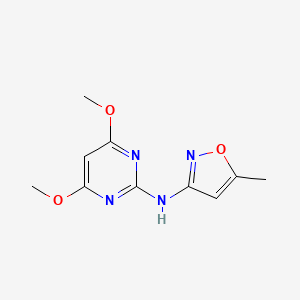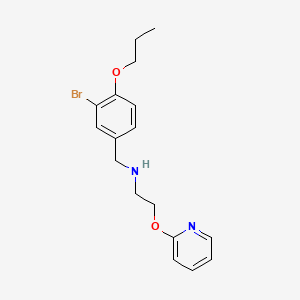![molecular formula C27H25NO6 B13374036 (4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1,5-bis(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B13374036.png)
(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1,5-bis(4-methoxyphenyl)pyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1,5-bis(4-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes ethoxyphenyl and methoxyphenyl groups attached to a pyrrolidine-2,3-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1,5-bis(4-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the ethoxyphenyl and methoxyphenyl groups. Common reagents used in these reactions include ethyl bromide, methoxybenzene, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1,5-bis(4-methoxyphenyl)pyrrolidine-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyphenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1,5-bis(4-methoxyphenyl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1,5-bis(4-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: Used in the synthesis of high-performance polymers.
4-Methoxyphenethylamine: A precursor for various organic compounds.
Uniqueness
(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1,5-bis(4-methoxyphenyl)pyrrolidine-2,3-dione is unique due to its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C27H25NO6 |
|---|---|
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1,5-bis(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H25NO6/c1-4-34-22-13-7-18(8-14-22)25(29)23-24(17-5-11-20(32-2)12-6-17)28(27(31)26(23)30)19-9-15-21(33-3)16-10-19/h5-16,24,29H,4H2,1-3H3/b25-23- |
InChI-Schlüssel |
FSKDYTCBPWHDRV-BZZOAKBMSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)/O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B13373953.png)
![10-(4-chlorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B13373967.png)
![2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B13373968.png)
![5,7-dimethyl-3-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B13373969.png)
![6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373975.png)
![1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone](/img/structure/B13373985.png)
![(4-Chlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone](/img/structure/B13373986.png)


![N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide](/img/structure/B13374005.png)

![6-(3-Bromophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374015.png)
![2-[2-(2-Furyl)vinyl]-4-phenyl-3-quinolinecarboxylic acid](/img/structure/B13374024.png)
![6-Cyclohexyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374028.png)
